molecular formula C17H21F2N3O2S B2723909 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-95-8

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2723909
CAS RN: 1049446-95-8
M. Wt: 369.43
InChI Key: HGAKLUPXHZKHSS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N3O2S and its molecular weight is 369.43. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Transfer Hydrogenation

Research by Ruff et al. (2016) has demonstrated the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly in transfer hydrogenation processes. Their study synthesized a range of complexes and ligands, including those similar to 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, showing their effectiveness in transfer hydrogenation of various ketones, diones, and β-ketoesters (Ruff et al., 2016).

Molecular and Supramolecular Structures

Danielle L. Jacobs et al. (2013) focused on the molecular and supramolecular structures of similar compounds, including N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide. They revealed significant insights into the torsion angles and hydrogen bonding of these compounds, which could be relevant for understanding the properties and potential applications of this compound (Danielle L. Jacobs et al., 2013).

Novel Drug Derivatives Synthesis

Ş. Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives, including those structurally similar to the compound . Their research aimed at evaluating these compounds for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlights the potential of such compounds in the development of new therapeutic agents (Ş. Küçükgüzel et al., 2013).

Sulfone Moiety Removal Methodology

Research by S. Wnuk et al. (1996 and 2000) introduced a new methodology for the removal of the sulfone moiety from compounds, including pyridin-2-ylsulfonyl derivatives. This methodology could be relevant for manipulating or synthesizing derivatives of this compound (S. Wnuk et al., 1996 and 2000).

Development of Antagonists for HIV-1 Infection

Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives as potential small molecular antagonists for the prevention of human HIV-1 infection. This research could provide insights into the potential use of this compound in similar applications (Cheng De-ju, 2015).

properties

IUPAC Name

2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAKLUPXHZKHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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